
1-Octanol
Overview
Description
1-Octanol (C₈H₁₈O), also known as octan-1-ol or capryl alcohol, is a linear, saturated fatty alcohol with a molecular weight of 130.23 g/mol . It is a colorless, oily liquid with a faint aromatic odor, widely used in industrial and pharmaceutical applications. Its amphiphilic nature—due to a polar hydroxyl group and a hydrophobic alkyl chain—makes it a critical solvent for studying hydrophobicity via the this compound–water partition coefficient (log P), a key parameter in drug design . Industrially, this compound serves as a precursor for plasticizers, surfactants, and biofuels . Recent studies also highlight its role in microbial biofuel synthesis and as a natural insect repellent .
Preparation Methods
Ziegler Alcohol Synthesis (Alfol Process)
The Ziegler alcohol synthesis, commercialized as the Alfol process, remains the dominant industrial method for 1-octanol production. This two-step process involves ethylene oligomerization using triethylaluminium (TEA) followed by oxidation and hydrolysis:
Step 1: Oligomerization
Triethylaluminium acts as a catalyst, enabling ethylene monomers to form linear alkylaluminium chains. The chain length is controlled by reaction temperature (120–150°C) and ethylene pressure (10–20 bar) .
Step 2: Oxidation and Hydrolysis
The alkylaluminium intermediate is oxidized with air or oxygen, followed by hydrolysis to yield this compound and aluminium hydroxide .
Industrial Challenges
-
Byproduct Formation : The process generates a mixture of even-numbered alcohols (C₆–C₁₈), requiring energy-intensive distillation to isolate this compound .
-
Catalyst Sensitivity : TEA is pyrophoric, necessitating inert handling conditions.
Kuraray Process: Palladium-Catalyzed Dimerization
The Kuraray process offers an alternative route using 1,3-butadiene as a feedstock. This method involves dimerization of butadiene with water in the presence of a palladium catalyst:
Key Features :
-
Catalyst System : Palladium complexes (e.g., Pd(OAc)₂) with phosphine ligands achieve 70–80% selectivity for this compound .
-
Conditions : Reactions occur at 60–80°C under 10–15 bar H₂ pressure .
Advantages Over Ziegler Synthesis
-
Feedstock Flexibility : Utilizes C₄ hydrocarbons from refinery streams.
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Lower Energy Costs : Avoids high-temperature oligomerization steps .
Oxo Process (Hydroformylation)
The oxo process converts α-olefins to alcohols via hydroformylation and hydrogenation. For this compound synthesis, 1-heptene serves as the starting material:
Step 1: Hydroformylation
Rhodium or cobalt catalysts (e.g., Rh(CO)₂(acac)) facilitate the addition of syngas to 1-heptene, yielding octanal .
Step 2: Hydrogenation
Nickel or copper-chromite catalysts reduce octanal to this compound at 120–150°C and 30–50 bar H₂ .
Process Limitations
-
Syngas Purity : Requires high-purity CO and H₂ to prevent catalyst poisoning.
-
Byproduct Formation : Branched aldehydes may form, reducing yield .
Low-Temperature Fischer-Tropsch Synthesis
Fischer-Tropsch (FT) synthesis converts syngas (CO + H₂) into hydrocarbons, which are subsequently oxidized to alcohols. Cobalt-based catalysts (e.g., Co/SiO₂) at 180–220°C and 20–30 bar yield linear α-olefins, which are oxidized to this compound:
Recent Advances :
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Bimetallic Catalysts : Fe-Co systems improve chain-length selectivity, achieving 60% C₈+ alcohol yield .
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Bio-Syngas : Integration with biomass gasification enables renewable this compound production .
Microbial Production via Engineered Yeast
Bio-based this compound synthesis leverages metabolic engineering in Saccharomyces cerevisiae. Key modifications include:
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Fatty Acid Synthase (FAS) Engineering : R1834K/Fas2 variant produces octanoyl-CoA instead of long-chain fatty acids .
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Carboxylic Acid Reductase (CAR) : Converts octanoic acid to octanal, which is reduced to this compound by endogenous alcohol dehydrogenases .
Performance Metrics
Strain Modification | Titer (mg/L) | Yield (%) | Reference |
---|---|---|---|
Wild-type + CAR/Sfp | 26.0 | 0.8 | |
Δfas1/Δfas2 + Ahr Overexpression | 49.5 | 1.5 |
Challenges :
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Toxicity : this compound concentrations >50 mg/L inhibit yeast growth .
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Product Recovery : Two-phase fermentation (e.g., dodecane) fails due to intermediate extraction .
Biomass-Derived Routes
Furfural-Acetone Condensation
Furfural, a biomass platform chemical, condenses with acetone to form C₈ intermediates, which are hydrogenated to this compound. Zeolite catalysts (e.g., H-Beta) achieve 40–50% selectivity at 180°C .
Ethanol Oligomerization
Ethanol, derived from biomass fermentation, undergoes oligomerization on hydroxyapatite catalysts to yield this compound as a byproduct (15–20% selectivity) .
Comparative Analysis of Industrial Methods
Method | Feedstock | Catalyst | Temperature (°C) | Yield (%) | Energy Intensity (GJ/ton) |
---|---|---|---|---|---|
Ziegler Synthesis | Ethylene | Triethylaluminium | 120–150 | 85 | 12.5 |
Kuraray Process | 1,3-Butadiene | Pd(OAc)₂ | 60–80 | 75 | 8.7 |
Oxo Process | 1-Heptene | Rh(CO)₂(acac) | 120–150 | 70 | 10.2 |
Fischer-Tropsch | Syngas | Co/SiO₂ | 180–220 | 60 | 14.3 |
Chemical Reactions Analysis
Scientific Research Applications
Pharmaceutical Applications
Lipophilicity and Drug Absorption:
1-Octanol is widely used in pharmacokinetics to measure the lipophilicity of compounds through the octanol-water partition coefficient (). This parameter is crucial for predicting drug absorption and permeability across biological membranes. The relationship between and drug absorption is well-documented, with higher values indicating better absorption potential .
Case Study: Drug Permeability
A study investigated the permeability of radiolabeled ibuprofen derivatives using this compound as a solvent. The partition coefficient was determined by comparing counts of radioactivity in both octanol and aqueous phases, demonstrating how variations in lipophilicity affect drug delivery .
Environmental Science
Extraction of Volatile Organic Compounds (VOCs):
this compound is utilized in the extraction and analysis of VOCs produced during biogas and biohydrogen processes. A recent study employed vortex-assisted liquid-liquid microextraction (VALLME) using this compound to isolate compounds like acetone and ethanol from crude samples. The method showed high selectivity and efficiency, confirming the viability of this compound as a biodegradable extraction solvent .
Table: Extracted Compounds Using this compound
Compound | Detection Method | Concentration (mg/L) |
---|---|---|
Acetic Acid | GC-FID | 150 |
Ethanol | GC-FID | 200 |
Methanol | GC-FID | 300 |
Lactic Acid | GC-MS | 50 |
Material Science
Monolayer Formation:
this compound serves as a building block for self-assembled monolayers on silicon oxide surfaces. Research indicates that monolayers formed from various aliphatic alcohols, including this compound, exhibit thicknesses that correlate with the length of the hydrocarbon chain. This property is significant for developing biosensors and other nanostructured materials .
Table: Thickness of Monolayers Formed from Aliphatic Alcohols
Alcohol | Thickness (Å) |
---|---|
1-Butanol | 12 |
1-Hexanol | 18 |
This compound | 24 |
1-Decanol | 30 |
Biochemical Research
Impact on Immune Response:
Studies have shown that aliphatic alcohols, including this compound, can influence immune cell activity. Specifically, research indicated that this compound suppresses phagocytic activity in monocytes, which may have implications for understanding susceptibility to infections in individuals with alcohol consumption disorders .
Mechanism of Action
The mechanism of action of caprylic alcohol involves its interaction with various molecular targets and pathways:
Solvent Properties: Caprylic alcohol acts as a solvent, enhancing the solubility of lipophilic compounds and facilitating their absorption and distribution.
Biological Effects: It may interact with cell membranes, altering their fluidity and permeability.
Comparison with Similar Compounds
Physical and Chemical Properties
1-Octanol is often compared to other aliphatic alcohols, such as ethanol (C₂H₅OH), 1-butanol (C₄H₉OH), and longer-chain alcohols like 1-octadecanol (C₁₈H₃₇OH). Key differences include:
Key Findings :
- Hydrophobicity: this compound’s log P (3.0–3.2) indicates moderate hydrophobicity, making it ideal for mimicking cell membrane permeability in drug studies. Ethanol and 1-butanol, with lower log P values, are more water-soluble, while 1-octadecanol’s extreme hydrophobicity limits its pharmaceutical utility .
- Thermal Stability: this compound is stable under gamma radiation (up to 100 kGy) but decomposes into 1-octanal and heptane at higher doses . Ethanol and 1-butanol are less stable under similar conditions due to shorter carbon chains.
Solubility and Partition Coefficients
This compound’s solubility behavior is critical in pharmaceutical formulations. Studies on acyclovir derivatives (antiviral drugs) reveal:
- Acyclovir derivatives with aromatic groups exhibit 3–7× higher solubility in this compound than in water due to hydrophobic interactions .
- Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) enhances aqueous solubility by encapsulating hydrophobic aromatic moieties. However, this compound competes with these drugs for cyclodextrin cavities, reducing drug retention in aqueous phases .
Comparative Partition Coefficients :
Compound | log P (this compound–Water) |
---|---|
Acyclovir (base drug) | -1.5 |
6-Ph-O-Me-TACV (derivative) | 2.8 |
Ethanol | -0.31 |
1-Octadecanol | ~7.5 |
Ecological and Pharmacological Roles
- Insect Repellency: this compound repels Bactrocera tryoni (Queensland fruit fly) and deters oviposition more effectively than blends lacking this compound . Comparatively, 1-nonanol (emitted by fungi) attracts parasitic nematodes but lacks broad repellent activity .
- Neuropharmacology: this compound antagonizes ethanol-induced inhibition of cell adhesion (e.g., L1-mediated neural adhesion) noncompetitively, unlike shorter-chain alcohols .
Environmental Persistence
Long-chain alcohols like 1-octadecanol persist longer in ecosystems due to low solubility and high log P . This compound degrades faster but poses risks due to bioaccumulation in hydrophobic environments. Radiolysis of this compound produces CO₂ and methane, which are less toxic than aromatic byproducts from ethanol .
Biological Activity
1-Octanol, a straight-chain fatty alcohol with the chemical formula C₈H₁₈O, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, cytotoxicity, antioxidant properties, and potential applications in various fields, including medicine and agriculture.
- Molecular Formula : C₈H₁₈O
- Molecular Weight : 130.22 g/mol
- Density : 0.829 g/cm³ at 20°C
- Boiling Point : 195.2°C
Pharmacological Effects
This compound has been studied for its potential therapeutic effects, particularly in the management of essential tremor (ET). A significant study demonstrated that this compound could suppress tremors without the intoxicating effects associated with ethanol.
Case Study: Essential Tremor Management
In a phase I/II clinical trial, participants with ethanol-responsive essential tremor were administered varying doses of this compound. Key findings included:
- Metabolism : Rapid metabolism of this compound produced octanoic acid, which was identified as the active metabolite.
- Efficacy : A clinical reduction in tremor severity was observed, with a mean reduction of 32% at 90 minutes post-administration.
- Safety Profile : The treatment was well-tolerated with dysgeusia reported as the most common side effect .
Cytotoxicity and Antioxidant Activity
Research has indicated that this compound exhibits low cytotoxicity while demonstrating antioxidant properties. In vitro studies have shown its ability to scavenge free radicals.
In Vitro Studies
- Concentration Range : 31.25–500 μg/mL
- Assays Conducted : DPPH and ABTS radical scavenging assays.
- Findings :
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. A study identified its volatile form emitted from tea leaves as a modulator of bacterial activity.
Case Study: Bacterial Modulation
- Organism Studied : Pseudomonas sp. NEEL19
- Effects Observed :
Neurobehavioral Effects
Exposure to this compound has been associated with neurobehavioral changes. A study involving human volunteers found that while it did not provoke significant sensory irritation, it did enhance annoyance ratings during exposure.
Study Insights
- Design : Crossover exposure to different concentrations of this compound.
- Results :
Summary Table of Biological Activities
Activity Type | Findings |
---|---|
Tremor Suppression | Significant reduction in tremor severity; safe at therapeutic doses |
Cytotoxicity | Low cytotoxicity in various biological assays |
Antioxidant Activity | Effective radical scavenger; concentration-dependent activity |
Antimicrobial Activity | Enhances bacterial growth and phytohormone production under vapor exposure |
Neurobehavioral Effects | Increased annoyance but no significant sensory irritation noted during controlled exposures |
Q & A
Basic Research Questions
Q. How to experimentally determine the 1-octanol/water partition coefficient (logP) of a compound?
The shake-flask method is the gold standard. Prepare two phases: this compound (density: 0.824 g/mL) and water (1.00 g/mL). Saturate both phases with each other to avoid volume changes. Dissolve the compound in one phase, mix, and allow separation. Measure concentrations in each phase via HPLC or UV-Vis spectroscopy. Calculate logP as log([organic]/[aqueous]). Validate using reference compounds and ensure temperature control (20–25°C) to minimize variability .
Q. What are the best practices for synthesizing high-purity this compound for laboratory use?
Industrial synthesis typically involves hydroformylation of heptene followed by hydrogenation. For lab-scale purity (>99%), use fractional distillation under reduced pressure (boiling point: 195°C) and confirm purity via gas chromatography (GC) with a flame ionization detector. ACS-grade reagents (e.g., Sigma-Aldrich, Thermo Scientific) are pre-validated for trace impurities like aldehydes or ketones .
Q. How to verify the purity of this compound for sensitive applications like NMR spectroscopy?
Use GC-MS to detect volatile impurities (e.g., residual alkanes or esters). For hydrophilic contaminants, perform Karl Fischer titration to confirm water content <0.1%. In UV/Vis applications, check absorbance between 200–400 nm; high-purity this compound should show no peaks beyond baseline noise .
Advanced Research Questions
Q. How to resolve contradictions in reported neurobiological effects of this compound on T-type calcium channels?
Discrepancies in current inhibition (e.g., 10 μM vs. 300 μM effects) may arise from experimental models (native neurons vs. transfected cells) or protocols. For native reticular thalamic neurons, use voltage-clamp to isolate T-currents and assess inactivation kinetics. Compare results with heterologously expressed CaV3.3 channels, controlling for temperature (22°C vs. 37°C) and intracellular solution composition. Reconcile data by normalizing to baseline inactivation rates .
Q. How to design experiments using this compound in noncontact in situ NMR/dielectric spectroscopy?
Optimize dielectric cell geometry to minimize sample volume (e.g., 50–100 μL). Use this compound as a solvent for hydrophobic analytes and ensure deuterated analogs (e.g., D2O) for lock signals in NMR. For dielectric studies, apply frequencies from 1 kHz–10 MHz to capture interfacial polarization effects. Cross-validate results with contact-based impedance spectroscopy to rule out artifacts .
Q. How to leverage predictive models like ALOGPS 2.1 for logP and solubility estimation of this compound derivatives?
ALOGPS 2.1 uses associative neural networks (ANNs) trained on ~12,000 compounds. Input SMILES strings (e.g., CCCCCCCCO
for this compound) and augment training data with experimental logP values from your lab to improve accuracy. Validate predictions against shake-flask or chromatographic methods. Note limitations for ionizable compounds, which require pH-specific corrections .
Q. How to optimize acoustic emission (AE) parameters for studying phase transitions in PEG solutions with this compound?
Use this compound as a co-solvent (5–10% v/v) to modify PEG solubility. Monitor AE signals during cooling/heating cycles (rate: 1°C/min) with piezoelectric sensors (20–100 kHz bandwidth). Correlate AE events (e.g., crystallization) with differential scanning calorimetry (DSC) endotherms. Control for this compound’s viscosity by comparing AE amplitudes to pure PEG systems .
Q. Methodological Notes
- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. This compound is combustible (flash point: 81°C) and irritant; store in sealed containers away from oxidizers .
- Data Contradictions : Always report solvent batch numbers, purity grades, and environmental conditions (e.g., humidity) to enable replication.
Properties
IUPAC Name |
octan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPLFHHGFOOTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O, Array | |
Record name | OCTANOL | |
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DSSTOX Substance ID |
DTXSID7021940 | |
Record name | 1-Octanol | |
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Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Octanol appears as a clear colorless liquid with a penetrating aromatic odor. Insoluble in water and floats on water. Vapors heavier than air. Vapors may irritate the eyes, nose, and respiratory system., Liquid, Colorless liquid with a rose-like or lemon-like odor; [AIHA], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/sharp fatty-citrus odour | |
Record name | OCTANOL | |
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Record name | 1-Octanol | |
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Record name | 1-Octanol | |
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Boiling Point |
383 °F at 760 mmHg (USCG, 1999), 194.7 °C, 194.00 to 196.00 °C. @ 760.00 mm Hg, 194-195 °C | |
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Flash Point |
178 °F (USCG, 1999), 81.1 °C, 178 °F (81 °C) (Closed cup), 81 °C c.c. | |
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Solubility |
In water, 540 mg/L at 25 °C, Miscible in ethanol, ether; soluble in carbon tetrachloride, Miscible with chloroform, mineral oil; immiscible with glycerol, SOL IN PROPYLENE GLYCOL., 0.54 mg/mL, Solubility in water, mg/l at 20 °C: 0.30 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, 1 ml in 5 ml 50% alcohol (in ethanol) | |
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Record name | Octanol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0001183 | |
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Record name | 1-OCTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-Octanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/268/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.829 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8262 g/cu cm at 25 °C, Relative density (water = 1): 0.83, 0.822-0.830 | |
Record name | OCTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8916 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-OCTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-OCTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-Octanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/268/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.5 (AIR= 1), Relative vapor density (air = 1): 4.5 | |
Record name | 1-OCTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-OCTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.07 [mmHg], Vapor pressure, Pa at 20 °C: 8.7 | |
Record name | 1-Octanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2916 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-OCTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
111-87-5, 68603-15-6, 67700-96-3, 220713-26-8 | |
Record name | OCTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8916 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caprylic alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12452 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-octanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Octanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C6-12 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C8-18 and C18-unsatd. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C8-18 and C18-unsatd. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C6-12 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Octanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPRYLIC ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV1779205D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-OCTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Octanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-OCTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
5 °F (USCG, 1999), -14.7 °C, -15.5 °C | |
Record name | OCTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8916 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-OCTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Octanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-OCTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.